[3-(4-Methoxyphenyl)-2-methylpropyl](methyl)amine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(9-13-2)8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHOACFSSVEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Methoxyphenyl)-2-methylpropylamine (C₁₂H₁₇N) is a member of the amine class characterized by a methoxyphenyl group and a branched alkyl chain. Its unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The structural features of 3-(4-Methoxyphenyl)-2-methylpropylamine significantly influence its biological activity. The presence of the methoxy group enhances lipophilicity, which is crucial for its interaction with biological targets. The molecular structure can be summarized as follows:
| Component | Description |
|---|---|
| Methoxy Group | Attached to the phenyl ring, enhances hydrophobicity |
| Branched Alkyl Chain | Increases lipophilicity, potentially affecting pharmacokinetics |
Initial studies indicate that 3-(4-Methoxyphenyl)-2-methylpropylamine may interact with specific enzymes and receptors, altering their activities and leading to various biological effects. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It likely binds to neurotransmitter receptors, influencing signaling pathways related to mood and pain perception.
Pharmacological Properties
Research has demonstrated several pharmacological properties associated with 3-(4-Methoxyphenyl)-2-methylpropylamine:
- Analgesic Activity : Similar compounds have shown analgesic effects in animal models, indicating potential pain-relief applications.
- Antimicrobial Activity : Studies suggest that derivatives exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Opioid Receptor Interaction : A study on related compounds showed that modifications in the structure could enhance binding affinity at opioid receptors, suggesting that 3-(4-Methoxyphenyl)-2-methylpropylamine might exhibit similar properties. Compounds with similar structures demonstrated selective antagonism at κ-opioid receptors, potentially offering insights into pain management therapies .
- Antimicrobial Efficacy : In vitro studies reported significant antibacterial activity for compounds structurally related to 3-(4-Methoxyphenyl)-2-methylpropylamine, with minimum inhibitory concentrations (MICs) ranging from 6 to 12 mg/mL against various pathogens .
Comparative Analysis
To further understand the biological activity of 3-(4-Methoxyphenyl)-2-methylpropylamine, a comparison with similar compounds reveals distinct differences in pharmacological profiles:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyamphetamine | Methoxy group on phenyl ring | Known stimulant properties |
| 3-(4-Methylphenyl)-2-methylpropylamine | Methyl instead of methoxy | Different pharmacological profile |
| 3-(4-Hydroxyphenyl)-2-methylpropylamine | Hydroxy group instead of methoxy | Potentially different biological activity |
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Properties :
- The compound has been identified as having antidepressant effects, similar to other amine derivatives. Its structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.
-
Analgesic Effects :
- Preliminary studies indicate that 3-(4-Methoxyphenyl)-2-methylpropyl(methyl)amine may possess analgesic properties, making it a candidate for pain management therapies.
-
Stimulant Activity :
- Compounds with similar structures often exhibit stimulant properties. The methoxy substitution in this compound could modulate its activity at neurotransmitter receptors, potentially enhancing dopaminergic signaling.
Interaction Studies
Understanding how 3-(4-Methoxyphenyl)-2-methylpropyl(methyl)amine interacts with biological systems is essential for elucidating its pharmacological effects:
- Receptor Binding Studies : These studies typically involve assessing the binding affinity of the compound to various neurotransmitter receptors (e.g., serotonin and dopamine receptors). Such interactions are pivotal in determining its therapeutic potential.
- Pharmacokinetic Profiling : Evaluating absorption, distribution, metabolism, and excretion (ADME) characteristics helps predict the compound's behavior in biological systems and informs dosing regimens .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 3-(4-Methoxyphenyl)-2-methylpropylamine
- Molecular Formula: C₁₂H₁₉NO
- Molecular Weight : 193.29 g/mol
- CAS Registry Number : 1250773-86-4
- Key Features : A branched alkylamine with a 4-methoxyphenyl group attached to a 2-methylpropyl chain and a methylamine moiety .
Physicochemical Properties :
- The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron-donating effects, influencing solubility and reactivity.
Comparison with Structurally Similar Compounds
Fenpropimorph Metabolites and Derivatives
Compound : [3-(4-tert-Butylphenyl)-2-methylpropyl]bis(2-hydroxypropyl)amine (BF 421-6)
- Structural Differences :
- Aromatic Substituent : 4-tert-butylphenyl (electron-donating but bulky) vs. 4-methoxyphenyl.
- Amine Substituents : Bis(2-hydroxypropyl) groups vs. methylamine.
Compound : 3-(4-tert-Butylphenyl)-2-methylpropylamine (BF 421-8)
Aromatic Ring Variants
Compound : (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine
- Structural Differences :
- Aromatic Substituent : 3-Trifluoromethylphenyl (electron-withdrawing) vs. 4-methoxyphenyl.
- Chain : Benzyl linkage vs. direct attachment to the alkyl chain.
- The benzyl group adds rigidity .
Compound : {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine
Alkyl Chain and Amine Modifications
Compound : 2-(4-Methoxyphenyl)ethylamine
- Structural Differences :
- Chain : Ethyl group vs. 2-methylpropyl.
- Amine Substituent : 3-Methoxypropyl vs. methylamine.
- Implications :
Compound : (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine
- Structural Differences :
- Unsaturated propenyl chain vs. saturated 2-methylpropyl.
Halogen-Substituted Analogues
Compound : 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride
- Structural Differences :
- 2-Chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl.
- Implications :
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
| Compound Name | Aromatic Substituent | Amine Substituents | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-2-methylpropylamine | 4-Methoxyphenyl | Methylamine | 193.29 | Balanced lipophilicity, methoxy donor |
| BF 421-6 | 4-tert-Butylphenyl | Bis(2-hydroxypropyl)amine | ~350 (estimated) | High hydrophilicity, bulky |
| (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine | 3-Trifluoromethylphenyl | Benzyl-methylamine | 243.27 | Electron-deficient aromatic core |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine | 4-Methoxyphenyl | Propylamine | 203.30 | Conformational rigidity |
Research and Application Insights
- Synthetic Methods : The target compound and analogues are synthesized via alkylation, reductive amination, or nucleophilic substitution, often requiring protective groups (e.g., tert-butyldiphenylsilyl in ) .
- Extraction Applications : Amine-based extractants like Alamine 336 () are used in nuclear separations, though the target compound’s utility here remains unexplored .
Preparation Methods
General Synthetic Approach
The compound 3-(4-Methoxyphenyl)-2-methylpropylamine is typically synthesized via reductive amination or nucleophilic substitution reactions involving appropriately substituted precursors. The key steps often include:
- Introduction of the 4-methoxyphenyl group.
- Installation of the 2-methylpropyl side chain.
- Formation of the methylamine moiety.
Preparation via Reductive Amination
One common method involves reductive amination of a corresponding ketone or aldehyde precursor bearing the 3-(4-methoxyphenyl)-2-methylpropyl framework with methylamine. This reaction typically proceeds under mild conditions using a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.
- Starting Material: 3-(4-Methoxyphenyl)-2-methylpropanal or equivalent ketone.
- Amine Source: Methylamine (usually as aqueous or gaseous methylamine).
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (e.g., Pd/C under H2).
- Solvent: Methanol, ethanol, or aqueous buffer.
- Conditions: Room temperature to mild heating (25–60°C), pH controlled to favor imine formation.
- High selectivity for the primary amine.
- Mild reaction conditions preserve sensitive functional groups.
- Good yields reported in literature.
Nucleophilic Substitution Route
An alternative approach involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with methylamine. For example, a halogenated or sulfonated intermediate at the 2-methylpropyl position can be displaced by methylamine.
- Synthesis of 3-(4-methoxyphenyl)-2-methylpropyl halide or sulfonate ester.
- Reaction with methylamine under controlled temperature.
- Purification of the amine product.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated temperatures (50–100°C) to facilitate substitution.
- Time: Several hours to overnight.
- Potential for side reactions such as elimination.
- Requires careful control of reaction conditions to maximize substitution over elimination.
Catalytic Hydrogenation of Imine Intermediates
In some synthetic schemes, the compound is prepared by first forming an imine intermediate from the corresponding aldehyde and methylamine, followed by catalytic hydrogenation.
| Step | Description |
|---|---|
| Imine Formation | Condensation of aldehyde with methylamine |
| Hydrogenation | Catalytic reduction using Pd/C or Raney Ni |
| Solvent | Ethanol or methanol |
| Temperature | 25–50°C |
| Pressure | Atmospheric to moderate hydrogen pressure |
This method provides high stereoselectivity when chiral centers are present and is widely used in pharmaceutical synthesis.
Representative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | 3-(4-Methoxyphenyl)-2-methylpropanal | Methylamine, NaBH3CN, MeOH, RT | 75–90 | Mild conditions, high selectivity |
| Nucleophilic Substitution | 3-(4-Methoxyphenyl)-2-methylpropyl halide | Methylamine, DMF, 80°C | 60–80 | Requires careful temperature control |
| Catalytic Hydrogenation | Imine intermediate | Pd/C, H2, EtOH, 30°C | 80–95 | High stereoselectivity, scalable |
Research Findings and Optimization Notes
- Solvent Effects: Methanol and ethanol are preferred solvents for reductive amination due to solubility and reaction rate considerations.
- pH Control: Maintaining slightly acidic to neutral pH optimizes imine formation and reduces side reactions.
- Reducing Agent Choice: Sodium cyanoborohydride is favored for reductive amination due to its selectivity and mildness compared to sodium borohydride.
- Temperature: Elevated temperatures improve nucleophilic substitution rates but may increase by-products; hence, optimization is critical.
- Purification: Crystallization and chromatographic techniques are employed to isolate the pure amine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-2-methylpropylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-(4-methoxyphenyl)-2-methylpropanal with methylamine, using sodium cyanoborohydride in methanol under inert atmosphere. Optimization of pH (6.5–7.5) and temperature (25–40°C) is critical to minimize side reactions (e.g., over-reduction). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Alternative routes include nucleophilic substitution of a brominated precursor with methylamine in DMF at 80°C, though this may require longer reaction times (24–48 hrs) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (CDCl₃) identifies methoxy (δ ~3.7 ppm), methylpropyl backbone (δ 1.2–1.8 ppm), and aromatic protons (δ 6.8–7.2 ppm).
- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 208.1702 (calculated: 208.1701).
- Computational : DFT calculations (B3LYP/6-311+G(d,p)) predict bond angles and charge distribution, aiding in understanding reactivity .
Q. What stability considerations are critical for handling and storing this amine?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under argon at –20°C in amber vials. Stability tests (TGA/DSC) show decomposition >150°C. Avoid prolonged exposure to light or acidic conditions, which may degrade the methoxy group .
Advanced Research Questions
Q. How can enantiomeric resolution of 3-(4-Methoxyphenyl)-2-methylpropylamine be achieved, and what chiral stationary phases are effective?
- Methodological Answer : Enantiomers can be separated using HPLC with a Chiralpak IA column (n-hexane/isopropanol 90:10, 1 mL/min). Resolution factors (Rₛ >1.5) are achieved due to the compound’s stereogenic center. Alternatively, kinetic resolution via enzymatic catalysis (e.g., Candida antarctica lipase B) with vinyl acetate as acyl donor selectively acetylates the (R)-enantiomer .
Q. What computational models predict the compound’s pharmacokinetic properties, and how do structural modifications alter bioavailability?
- Methodological Answer :
- ADMET Prediction : SwissADME predicts moderate logP (~2.5) and blood-brain barrier permeability.
- Modifications : Adding a hydroxyl group at the 2-methyl position reduces logP (1.8) but increases aqueous solubility (from 0.5 mg/mL to 3.2 mg/mL).
- MD Simulations : All-atom simulations (AMBER) reveal binding affinity to amine transporters .
Q. What experimental designs are suitable for assessing ecotoxicological impacts of this compound in aquatic systems?
- Methodological Answer : Follow OECD Test Guideline 211:
- Acute Toxicity : Expose Daphnia magna to 0.1–10 mg/L for 48 hrs; LC₅₀ is calculated via probit analysis.
- Chronic Toxicity : 21-day algal growth inhibition test (Pseudokirchneriella subcapitata) with EC₅₀ determination.
- Degradation : Monitor hydrolysis (pH 4–9) and photolysis (UV-Vis irradiation) to assess environmental persistence .
Q. How do structural analogs of this compound compare in receptor-binding assays, and what SAR trends emerge?
- Methodological Answer :
| Analog | Substituent | IC₅₀ (μM) | Target Receptor |
|---|---|---|---|
| Target | 4-OCH₃ | 12.3 ± 1.2 | 5-HT₂A |
| Analog A | 4-Cl | 8.7 ± 0.9 | 5-HT₂A |
| Analog B | 4-NO₂ | >50 | 5-HT₂A |
- SAR Trend : Electron-withdrawing groups (e.g., Cl) enhance affinity, while bulky substituents (e.g., NO₂) reduce activity .
Methodological Challenges and Contradictions
Q. Discrepancies in reported solubility values: How should researchers reconcile conflicting data?
- Analysis : Solubility in water is reported as 0.5 mg/mL (PubChem) vs. 1.2 mg/mL (AK Scientific). This discrepancy may arise from polymorphic forms or residual solvents. Validate via saturation shake-flask method (USP <1059>) at 25°C, using HPLC for quantification .
Q. Conflicting bioactivity results in cell-based assays: What factors contribute to variability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
